molecular formula C11H17NOS B14892858 N-(4-methylpentyl)thiophene-2-carboxamide

N-(4-methylpentyl)thiophene-2-carboxamide

Cat. No.: B14892858
M. Wt: 211.33 g/mol
InChI Key: UCXJBDICTDGRHX-UHFFFAOYSA-N
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Description

N-(4-methylpentyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpentyl)thiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carboxylic acid with 4-methylpentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpentyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylpentyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylpentyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the function of bacterial enzymes, leading to the disruption of essential cellular processes. The compound may also interact with cellular membranes, causing increased permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpentyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its 4-methylpentyl group contributes to its lipophilicity, enhancing its interaction with lipid membranes and increasing its potential as a drug candidate .

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

N-(4-methylpentyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H17NOS/c1-9(2)5-3-7-12-11(13)10-6-4-8-14-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,13)

InChI Key

UCXJBDICTDGRHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCNC(=O)C1=CC=CS1

Origin of Product

United States

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